molecular formula C15H24N2O6 B558282 Boc-Leu-OSu CAS No. 3392-09-4

Boc-Leu-OSu

Cat. No.: B558282
CAS No.: 3392-09-4
M. Wt: 328.36 g/mol
InChI Key: WXRGJQZMGGGTSS-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-L-leucine N-hydroxysuccinimide ester: , commonly known as Boc-Leu-OSu, is a chemical compound used extensively in peptide synthesis. It is a derivative of leucine, an essential amino acid, and is often employed as a reagent in the synthesis of peptides due to its ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Leu-OSu is synthesized through the reaction of N-(tert-Butoxycarbonyl)-L-leucine with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain this compound in high purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Boc-Leu-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines. This reaction is crucial in peptide synthesis, where this compound acts as an acylating agent to form peptide bonds .

Common Reagents and Conditions:

    Nucleophiles: Amines, including primary and secondary amines.

    Solvents: Dichloromethane, dimethylformamide, and acetonitrile.

    Catalysts: Dicyclohexylcarbodiimide (DCC) or other carbodiimides.

Major Products: The primary product of the reaction between this compound and an amine is a peptide bond, resulting in the formation of a dipeptide or a longer peptide chain .

Mechanism of Action

The mechanism of action of Boc-Leu-OSu involves the formation of a covalent bond with the amine group of an amino acid or peptide. This reaction forms a stable intermediate, which can then undergo further reactions to form peptide bonds. The N-hydroxysuccinimide ester group acts as a leaving group, facilitating the nucleophilic attack by the amine .

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu)
  • N-(tert-Butoxycarbonyl)-L-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu)
  • N-(tert-Butoxycarbonyl)-L-methionine N-hydroxysuccinimide ester (Boc-Met-OSu)

Uniqueness: Boc-Leu-OSu is unique due to its specific use in incorporating leucine residues into peptide chains. Leucine is a hydrophobic amino acid, and its incorporation can significantly influence the structure and function of the resulting peptide or protein .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGJQZMGGGTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113594
Record name Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74124-83-7, 3392-09-4
Record name Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74124-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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